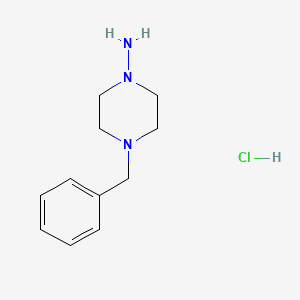

4-Benzylpiperazin-1-amine hydrochloride

Overview

Description

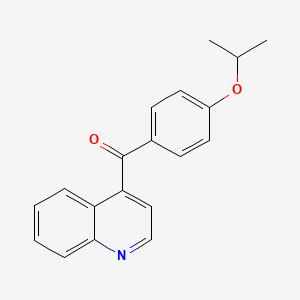

4-Benzylpiperazin-1-amine hydrochloride is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . The molecular formula is C11H18ClN3 and the molecular weight is 227.73 g/mol.

Synthesis Analysis

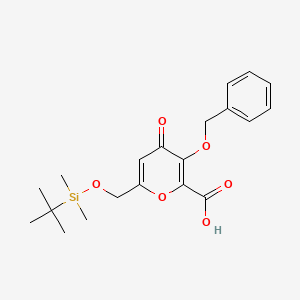

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The substituted piperazines are dibasic amines with no stereoisomers . They are synthetic substances .Chemical Reactions Analysis

BZP, normally produced commercially as the dihydrochloride, phosphate or citrate salts, is closely related to the numerous diphenylmethylpiperazines, such as cyclizine (1-diphenyl-methyl-4-methylpiperazine), which have found use as antihistamine/anti-emetic drugs .Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

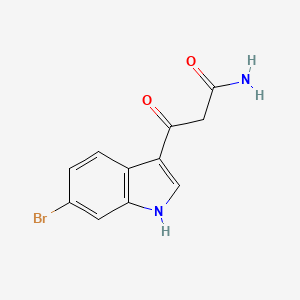

A study by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the use of 4-Benzylpiperazin-1-amine hydrochloride in the synthesis of benzyl piperazine with pyrimidine and isoindolinedione. The synthesized compounds exhibited significant antibacterial activity, indicating potential applications in the development of new antibacterial agents (Merugu et al., 2010).

Anticancer Agents and Carbonic Anhydrase Inhibitors

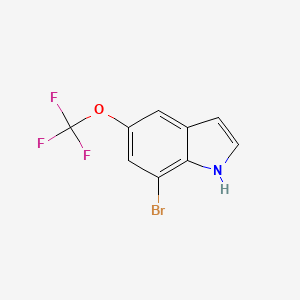

In 2019, Tuğrak et al. synthesized mono Mannich bases with this compound. These compounds showed cytotoxic/anticancer properties and inhibited human carbonic anhydrase I and II isoenzymes. This research points to its potential use in anticancer therapies (Tuğrak et al., 2019).

Synthesis and Molecular Modeling for Antimicrobial Activity

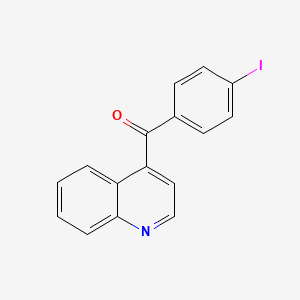

Mandala et al. (2013) explored the synthesis of novel this compound derivatives with potential antimicrobial properties. The study included molecular modeling and in vitro screening for antibacterial and antifungal activities, suggesting its use in developing new antimicrobial drugs (Mandala et al., 2013).

Mechanism of Action

BZP has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Safety and Hazards

While specific safety data for 4-Benzylpiperazin-1-amine hydrochloride is not available, it’s worth noting that benzylpiperazine (BZP), a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

Given the projections of increased cases of neurodegenerative disorders like Alzheimer’s disease, the synthesis and modification of drugs like donepezil, which contains a piperidine nucleus similar to 4-Benzylpiperazin-1-amine, gain paramount importance . This suggests that there could be potential for future research into the development of efficient compounds for neurodegenerative disorder management using 4-Benzylpiperazin-1-amine hydrochloride .

properties

IUPAC Name |

4-benzylpiperazin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;/h1-5H,6-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHCIPVFDUVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)